N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT
説明
Overview of Glycosaminoglycans and Heparan Sulfate (B86663)/Heparin
Glycosaminoglycans (GAGs) are a family of long, linear polysaccharides that are integral components of the extracellular matrix and cell surfaces in all mammals. nih.govresearchgate.net Among these, heparan sulfate (HS) and its more sulfated analogue, heparin, are distinguished by their remarkable structural complexity. nih.gov
Heparin is a highly heterogeneous biopolymer, meaning its precise chemical structure varies significantly. nih.gov This heterogeneity arises from the variable patterns of sulfation and acetylation along its polysaccharide chain, creating a vast number of unique sequences. nih.gov Heparin is also one of the most negatively charged biological macromolecules known, a characteristic defined by its polyanionic nature. nih.gov This high density of negative charges, stemming from its numerous sulfate and carboxyl groups, is fundamental to its ability to interact with a wide array of proteins. nih.govwikipedia.org
The basic framework of heparin consists of repeating disaccharide units. nih.gov Each unit is composed of a uronic acid—either α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA)—linked to a glucosamine (B1671600) residue (GlcN). nih.gov These units are typically joined by α-(1,4) and β-(1,4) glycosidic linkages. biosynth.comacs.org
The glucosamine residues can be modified in several ways: they can be N-acetylated (GlcNAc) or, more commonly in heparin, N-sulfated (GlcNS). nih.gov Further complexity is introduced by O-sulfation at various positions, primarily the C2 position of the uronic acid and the C6 position of the glucosamine. nih.gov The most prevalent disaccharide unit in many heparin preparations is a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine (IdoA(2S)-GlcNS(6S)). wikipedia.org A rare but functionally critical modification is 3-O-sulfation of the glucosamine residue. nih.gov
| Abbreviation | Full Chemical Name | Typical Abundance |
|---|---|---|
| IdoA(2S)-GlcNS(6S) | 2-O-sulfo-α-L-iduronic acid-(1→4)-2-deoxy-2-sulfamido-α-D-glucopyranosyl-6-O-sulfate | Most common unit wikipedia.org |
| GlcA-GlcNAc | β-D-glucuronic acid-(1→4)-2-deoxy-2-acetamido-α-D-glucopyranosyl | Less common, more prevalent in precursor chains wikipedia.org |
| IdoA(2S)-GlcNS | 2-O-sulfo-α-L-iduronic acid-(1→4)-2-deoxy-2-sulfamido-α-D-glucopyranosyl | Common variant wikipedia.org |
| GlcA-GlcNS | β-D-glucuronic acid-(1→4)-2-deoxy-2-sulfamido-α-D-glucopyranosyl | Present in smaller amounts wikipedia.org |
Heparin is biosynthesized and stored almost exclusively within the secretory granules of mast cells, a type of immune cell. wikipedia.orgnih.gov In contrast, the structurally related heparan sulfate is produced by nearly all mammalian cell types. nih.gov Pharmaceutical-grade heparin is commercially extracted from animal tissues, most commonly porcine (pig) intestines and, historically, bovine (cattle) lungs. wikipedia.orgnih.gov The precise chemical composition, including molecular weight, sulfation patterns, and sequence of disaccharide units, exhibits significant variability depending on the animal species and the tissue of origin. pnas.org For instance, heparin derived from bovine lung typically contains a higher percentage of the major trisulfated disaccharide (~85%) compared to heparin from porcine intestinal mucosa (~75%). wikipedia.org
| Feature | Heparin | Heparan Sulfate |
|---|---|---|
| Biological Source | Almost exclusively mast cells nih.gov | Ubiquitously expressed on most cell surfaces nih.gov |
| Primary Uronic Acid | L-iduronic acid (IdoA) predominates nih.gov | D-glucuronic acid (GlcA) is more common nih.gov |
| Degree of Sulfation | High (~2.7 sulfate groups per disaccharide) nih.gov | Lower (≥1 sulfate group per disaccharide) nih.gov |
| Primary Function Studied | Anticoagulation wikipedia.org | Cell signaling, development, protein binding nih.gov |
Defining N-Acetyl-de-O-sulfated Heparin Sodium Salt
This compound is a chemically modified derivative of natural heparin. It is not found naturally but is created in a laboratory setting to alter the biological properties of the parent molecule.
Native heparin is a powerful anticoagulant, a property largely attributed to a specific pentasaccharide sequence that binds to and activates antithrombin III. nih.gov This interaction is critically dependent on a 3-O-sulfate group within that sequence. nih.gov Chemical modifications are performed to create heparin derivatives with tailored functionalities. mdpi.com
A primary goal of these modifications is to diminish or eliminate heparin's anticoagulant activity while retaining or enhancing other potentially therapeutic properties, such as anti-inflammatory, anti-tumor, or antiviral effects. nih.govnih.gov By systematically altering the sulfation and acetylation patterns, researchers can generate polymers that regulate different biological processes, such as interactions with growth factors or enzymes, thereby uncoupling these functions from anticoagulation. nih.govresearchgate.net N-Acetyl-de-O-sulfated heparin is a key tool in these structure-function relationship studies, helping to elucidate the specific roles of different chemical groups on the heparin backbone. researchgate.net
The creation of N-Acetyl-de-O-sulfated heparin from its native form involves two key chemical transformations.
| Modification Step | Chemical Change | Primary Purpose |
|---|---|---|
| De-O-sulfation | Removal of sulfate groups from oxygen atoms (e.g., at C2 of uronic acid, C6 and C3 of glucosamine). mdpi.com | To eliminate or reduce anticoagulant activity by removing key sulfate groups. nih.gov |
| N-Acetylation | Replacement of N-sulfate groups on the glucosamine units with N-acetyl groups. nih.gov | To further alter the molecule's charge and biological interaction profile. sigmaaldrich.com |
De-O-sulfation: This process specifically removes the sulfate esters from the hydroxyl groups (O-sulfates) of the sugar rings. mdpi.com This is a critical step for reducing anticoagulant activity, as 2-O and 3-O sulfate groups are essential for high-affinity binding to antithrombin. nih.gov The reaction can be controlled to achieve selective or complete removal of these groups. mdpi.com
N-Acetylation: In native heparin, the amino group of most glucosamine residues is N-sulfated. nih.gov To produce the N-acetylated derivative, the original N-sulfate groups are chemically removed (de-N-sulfation) and subsequently replaced by acetyl groups (–COCH₃). nih.govsigmaaldrich.com This process converts the N-sulfoglucosamine (GlcNS) units into N-acetylglucosamine (GlcNAc) units, fundamentally altering the charge and hydrogen-bonding potential of these sites. acs.org
Distinction from Other Heparin Derivatives (e.g., De-N-sulfated Heparin)
The structural identity of a heparin derivative is defined by the specific location and nature of its chemical modifications. N-acetyl-de-O-sulfated heparin is fundamentally distinct from other derivatives, such as de-N-sulfated heparin, based on the sites of these changes.
De-N-sulfated Heparin : This derivative is characterized by the selective removal of the sulfate group from the nitrogen atom of the glucosamine residue (N-desulfation). nih.govsigmaaldrich.com The resulting free amino group is often subsequently acetylated, yielding a de-N-sulfated, N-acetylated heparin. oup.com Unlike N-acetyl-de-O-sulfated heparin, the O-sulfate groups in de-N-sulfated heparin remain largely intact.
The key distinction lies in which sulfate groups are targeted for removal. In N-acetyl-de-O-sulfated heparin, the O-sulfate groups are removed, whereas in de-N-sulfated heparin, the N-sulfate group is the primary site of modification. This difference in sulfation pattern is a critical determinant of the resulting biological activity. nih.govacs.org
Significance of Structural Modifications in Modulating Biological Activity
The biological activities of heparin and its derivatives are intrinsically linked to their specific chemical structures, particularly their sulfation patterns. mdpi.comnih.gov The arrangement of sulfate groups creates unique binding sites for various proteins, including growth factors, enzymes, and inhibitors of the coagulation cascade. mdpi.commdpi.com By strategically modifying the heparin molecule, it is possible to eliminate certain biological activities while retaining or even enhancing others. mdpi.comnih.gov This principle of structure-function relationship allows for the development of "designer" heparins with tailored therapeutic profiles, moving beyond anticoagulation to areas like anti-cancer and anti-inflammatory applications. mdpi.commdpi.com
Impact of N-Acetylation and O-Desulfation on Heparin’s Functional Profile
The combined modifications of N-acetylation and O-desulfation profoundly alter heparin's functional profile, most notably by eliminating its primary biological function—anticoagulation—and unmasking new activities.
Heparin's anticoagulant effect is primarily mediated through a specific pentasaccharide sequence that binds with high affinity to antithrombin. researchgate.netnih.gov This binding, which potentiates the inhibition of coagulation factors like Factor Xa and thrombin (Factor IIa), is critically dependent on the presence of specific N- and O-sulfate groups. nih.govnih.gov
The removal of O-sulfate groups and the replacement of the essential N-sulfate with an N-acetyl group disrupts this critical interaction. Research demonstrates that N-desulfation alone leads to a dramatic loss of anticoagulant activity. One study found that N-desulfated heparin retained only 1.5% of the anticoagulant activity of the original heparin. nih.gov Consequently, N-acetyl-de-O-sulfated heparin, which lacks both N- and O-sulfate groups, is essentially devoid of anticoagulant properties. researchgate.net
While anticoagulation is lost, these modifications can confer new biological functions. For instance, research has shown that 2- or 6-de-O-sulfated, N-acetylated heparin derivatives act as inhibitors of galectin-3. researchgate.net Galectin-3 is a protein implicated in cancer cell adhesion and metastasis. By inhibiting this protein, these modified heparins demonstrate potential anti-cancer properties, completely independent of the anticoagulant pathway. researchgate.net
The following tables summarize key research findings on the impact of these structural modifications.
Table 1: Comparative Anticoagulant Activity of Modified Heparin Derivatives
This table is based on data from a study comparing the effects of N-deacetylation and N-desulfation on heparin's activity in an animal model. nih.gov It illustrates the critical role of N-sulfation for anticoagulant function.
| Heparin Derivative | Relative Anticoagulant Activity (%) | Relative Anti-Xa Activity (%) | Relative Anti-IIa Activity (%) |
|---|---|---|---|
| Standard Heparin | 100 | 100 | 100 |
| N-deacetylated Heparin | 23 | 34 | 23 |
| N-desulfated Heparin | 1.5 | 0.095 | 0.92 |
Table 2: Functional Profile of N-Acetylated, De-O-Sulfated Heparin
This table highlights the shift in biological activity resulting from N-acetylation and O-desulfation, based on published research findings. researchgate.net
| Biological Activity | Effect of N-Acetylation and O-Desulfation | Mechanism/Target |
|---|---|---|
| Anticoagulation | Abolished | Disruption of the antithrombin binding site. |
| Galectin-3 Inhibition | Gained | Binding to galectin-3, inhibiting its interaction with ligands. |
特性
CAS番号 |
133686-69-8 |
|---|---|
分子式 |
C42H57N3Na6O43S3X2 |
分子量 |
1526.03 |
製品の起源 |
United States |
Synthetic Strategies and Chemical Modification Methodologies for N Acetyl De O Sulfated Heparin Sodium Salt
Chemical Synthesis Approaches
The preparation of N-Acetyl-de-O-sulfated heparin sodium salt is achieved not through direct synthesis from monomeric units, but rather through the strategic chemical modification of the native heparin polymer. This process relies on sequential reactions that first target the sulfate (B86663) esters and then the N-sulfo groups.
The transformation of native heparin into N-Acetyl-de-O-sulfated heparin involves a multi-step sequence. The primary steps are the removal of O-linked sulfate groups (O-desulfation) from the iduronic acid and glucosamine (B1671600) residues, followed by the conversion of the N-sulfo groups on the glucosamine units to N-acetyl groups (N-acetylation). unimore.it The order and conditions of these reactions are critical to achieving the desired structure while minimizing unwanted side reactions such as depolymerization of the polysaccharide chain. mdpi.com The starting material, heparin, is a complex mixture of polysaccharide chains with a high degree of sulfation at various positions. mdpi.comnih.gov The challenge in this synthesis lies in the regioselective control of these modification reactions. nih.gov
The removal of O-sulfate groups is a key modification in producing the target compound. Various protocols have been developed to achieve selective O-desulfation while preserving the integrity of the heparin backbone.
Alkaline conditions can be utilized to selectively remove O-sulfate groups, particularly those at the 2-O and 3-O positions of the sugar rings. One method involves lyophilization (freeze-drying) of heparin from a highly alkaline solution (pH ≥ 13). duke.edu This process has been shown to be effective in removing 2-O and 3-O sulfates while leaving the 6-O and N-sulfates largely intact. duke.edu
A typical procedure involves dissolving heparin in water to create a solution of 0.1-5.0%. google.com A hydroxide (B78521), such as sodium hydroxide, is then added to raise the pH to a range of 11-14. google.com To mitigate the depolymerization that can occur at elevated pH, a reducing agent like sodium borohydride (B1222165) may be added. google.com The alkaline solution is then frozen and lyophilized to dryness. The resulting product is redissolved, and the excess hydroxide is neutralized, often by using an ion-exchange resin or through the addition of an acid. google.com
Table 1: Parameters for pH-Controlled O-Desulfation of Heparin
| Parameter | Condition | Primary Outcome | Reference |
|---|---|---|---|
| pH | 11 - 14 | Removal of 2-O and 3-O sulfate groups | google.com |
| Heparin Concentration | 0.1 - 5.0% (w/v) | Effective desulfation | google.com |
| Stabilizing Agent | Sodium Borohydride (NaBH₄) | Prevents chain depolymerization | google.com |
| Process | Lyophilization (Freeze-drying) | Drives the desulfation reaction | duke.edugoogle.com |
Solvolytic desulfation employs a solvent system, typically at elevated temperatures, to remove sulfate groups. This method can be tailored to target different sulfate positions depending on the reaction conditions. For instance, heating a heparin-pyridine salt in a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol (e.g., 9:1 v/v) at temperatures around 60-100°C can achieve desulfation. nih.govmdpi.com
Research has shown that solvolysis using DMSO with 2% pyridine (B92270) at 100°C tends to remove 6-O-sulfates from glucosamine residues more readily than 2-O-sulfates from L-iduronic acid residues. nih.gov This is in contrast to acid-catalyzed desulfation, where the 2-O-sulfates are more labile. nih.gov While initially developed for selective N-desulfation at lower temperatures, solvolytic conditions at higher temperatures (80°-110° C) have proven effective for more general O-desulfation. google.com
Table 2: Conditions for Solvolytic Desulfation of Heparin
| Solvent System | Temperature | Duration | Selectivity | Reference |
|---|---|---|---|---|
| DMSO / 2% Pyridine | 100°C | 9 hours | 6-O-sulfates more labile than 2-O-sulfates | nih.gov |
Following the removal of native N-sulfo groups (a process that often occurs simultaneously with or prior to O-desulfation), the resulting free amino groups on the glucosamine units are acetylated. This step is crucial for yielding the final N-acetylated product.
A common and effective method for N-acetylation involves the use of acetic anhydride (B1165640) as the acetylating agent in an alkaline aqueous medium. The reaction is typically performed by treating the desulfated heparin with acetic anhydride. rpi.edu The alkaline conditions, often maintained by the addition of a base like sodium bicarbonate or sodium hydroxide, facilitate the reaction and neutralize the acetic acid byproduct. nih.govnih.gov
In a representative procedure, the desulfated heparin is dissolved in an aqueous solution, and the pH is adjusted to the alkaline range. Acetic anhydride is then added portion-wise to the solution while maintaining the pH with a base. rpi.edu The reaction progress can be monitored, and upon completion, the N-acetylated product is purified, commonly through dialysis to remove salts and unreacted reagents, followed by lyophilization. rpi.edu
Table 3: Typical Reaction Conditions for N-Acetylation with Acetic Anhydride
| Reagent | Medium | pH | Post-Reaction Processing | Reference |
|---|
N-Acetylation Procedures.
Alternative Acyl Precursors and Ester Methods
While the N-acetyl group is the natural substituent in heparin, the introduction of alternative acyl groups can modulate the biological properties of the resulting heparin derivatives. This has led to the exploration of various acyl precursors and esterification methods to create novel N-acylated heparin structures.
One common strategy involves the N-acylation of N-desulfonated heparin with a variety of carboxylic acids. This process typically utilizes activating agents to facilitate the formation of an amide bond. N-hydroxysuccinimide (NHS) esters are frequently employed for this purpose. The carboxylic acid is first activated by reacting with NHS in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a stable NHS ester. This activated ester can then efficiently react with the free amino groups on the N-desulfonated heparin backbone in a suitable solvent system, such as a mixture of DMSO and aqueous sodium bicarbonate, to yield the desired N-acyl heparin derivative. This method has been successfully used to introduce aromatic residues into the heparin structure researchgate.net.
The selection of the acyl precursor can significantly influence the properties of the final product. For instance, replacing the N-sulfo groups with N-arylacyl moieties has been shown to produce charge-reduced heparin derivatives that can still bind to specific heparin-binding proteins nih.gov. Phenylacetic acid and its heterocyclic analogs have been used as alternative acyl precursors to create N-acyl heparin derivatives with altered protein-binding selectivities nih.gov.
Carboxylic acid anhydrides also serve as effective acylating agents for N-acylation. Anhydrides of short-chain fatty acids, such as propionic and butyric anhydrides, have been used to generate the corresponding N-acyl derivatives of de-N-sulfated heparin researchgate.net.
Esterification methods are also employed to modify the carboxyl groups of the uronic acid residues in the heparin backbone. For example, heparin can be converted to its benzyl ester by first forming a soluble salt with a quaternary ammonium ion, such as benzethonium, and then reacting it with benzyl chloride nih.gov. This esterification can be a key step in the chemical depolymerization of heparin to produce low-molecular-weight heparins nih.gov.
Table 1: Alternative Acyl Precursors and Introduction Methods
| Acyl Precursor | Introduction Method | Resulting Modification |
| Phenylacetic Acid | N-acylation of N-desulfonated heparin using NHS ester | N-phenylacetyl groups |
| Propionic Anhydride | N-acylation of de-N-sulfated heparin | N-propionyl groups |
| Butyric Anhydride | N-acylation of de-N-sulfated heparin | N-butyryl groups |
| Benzyl Chloride | Esterification of heparin quaternary ammonium salt | Benzyl ester of uronic acid |
Control of Sulfation Patterns and Molecular Weight During Synthesis
The biological activity of heparin and its derivatives is critically dependent on their specific sulfation patterns and molecular weight. Therefore, precise control over these parameters during synthesis is of paramount importance.
In chemoenzymatic synthesis, the sulfation pattern is dictated by the sequential action of various sulfotransferases. The order of these enzymatic reactions is crucial for achieving the desired sulfation. For instance, in the synthesis of anticoagulant heparin, the optimized sequence of sulfation is N-sulfation, followed by 2-O-sulfation, 6-O-sulfation, and finally 3-O-sulfation ias.ac.in. Altering this sequence can lead to significantly lower yields and different sulfation patterns ias.ac.in. The substrate specificities of the sulfotransferases also play a key role; for example, 2-O-sulfotransferase (2OST) preferentially acts on iduronic acid (IdoA) residues that are adjacent to an N-sulfated glucosamine (GlcNS) nih.gov.
Chemical methods also allow for the control of sulfation. For example, the ratio of N-sulfation to N-acetylation in bioengineered heparin can be controlled by optimizing the conditions of the chemical N-deacetylation and subsequent N-sulfation reactions nih.gov.
The molecular weight of heparin derivatives can be controlled through several methods. During the chemical N-deacetylation of heparosan with sodium hydroxide, the reaction conditions, such as time and temperature, can be adjusted to achieve partial depolymerization, resulting in a product with the desired molecular weight range rsc.org. This step is critical as the anticoagulant activity of heparin is dependent on its chain size rsc.org.
Chemoenzymatic and Bioengineered Synthesis Methodologies
Chemoenzymatic synthesis has emerged as a powerful tool for producing structurally well-defined heparin and heparan sulfate oligosaccharides and polysaccharides rsc.orgnih.gov. This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic modifications, allowing for precise control over the final structure of the molecule rsc.org.
Enzymatic Modification of Heparosan Backbone
The chemoenzymatic synthesis of heparin-like molecules often starts with a readily available precursor polysaccharide, heparosan. Heparosan, the capsular polysaccharide from E. coli K5, has a backbone structure identical to the unsulfated precursor of heparin, consisting of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) nih.gov.
This heparosan backbone is then subjected to a series of enzymatic modifications that mimic the natural biosynthetic pathway of heparin. These modifications are carried out in a controlled, stepwise manner using recombinant enzymes nih.gov. The key enzymatic steps include N-deacetylation/N-sulfation, C5-epimerization of GlcA to iduronic acid (IdoA), and O-sulfation at various positions researchgate.net.
Role of Sulfotransferases (e.g., 2-O-sulfotransferase, 6-O-sulfotransferase, 3-O-sulfotransferase)
Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific position on the sugar residues of the growing polysaccharide chain. The specific action of these enzymes is fundamental in creating the diverse sulfation patterns that determine the biological functions of heparin.
2-O-sulfotransferase (2-OST): This enzyme is responsible for the sulfation at the 2-O-position of uronic acid residues, primarily IdoA, and to a lesser extent, GlcA nih.gov. The 2-O-sulfated iduronic acid (IdoA2S) is a common and functionally important component of heparin nih.gov. The action of 2-OST is highly dependent on the preceding modifications, requiring the presence of an N-sulfated glucosamine residue for its activity nih.gov.
6-O-sulfotransferase (6-OST): This enzyme catalyzes the transfer of a sulfo group to the 6-O-position of the glucosamine residues. There are multiple isoforms of 6-OST, and engineered versions of these enzymes have been used to achieve fine control over the 6-O-sulfation pattern in the chemoenzymatic synthesis of anticoagulant heparin ub.edu.
3-O-sulfotransferase (3-OST): The 3-O-sulfation of glucosamine residues is a rare but critical modification for the anticoagulant activity of heparin. There are several isoforms of 3-OST, and their substrate specificities can influence the final structure and function of the synthesized heparin. For example, 3-OST isoform 1 is a key enzyme in the biosynthesis of anticoagulant heparin nih.gov. Studies have shown that 3-O-sulfation can occur on both N-sulfated and N-acetylated glucosamine residues researchgate.netnih.gov.
Table 2: Key Sulfotransferases in Heparin Biosynthesis
| Enzyme | Function | Substrate Preference |
| 2-O-sulfotransferase (2-OST) | Sulfation at the 2-O-position of uronic acids | Primarily IdoA adjacent to GlcNS |
| 6-O-sulfotransferase (6-OST) | Sulfation at the 6-O-position of glucosamine | GlcNAc and GlcNS |
| 3-O-sulfotransferase (3-OST) | Sulfation at the 3-O-position of glucosamine | GlcNS and GlcNAc |
Impact of N-deacetylase/N-sulfotransferase Isoforms on Heparin Derivative Composition
The first modification step in heparin biosynthesis is the N-deacetylation of GlcNAc residues followed by N-sulfation of the resulting glucosamine (GlcN) residues. This two-step reaction is catalyzed by a bifunctional enzyme called N-deacetylase/N-sulfotransferase (NDST) tcichemicals.com. There are four known isoforms of NDST in mammals (NDST1, NDST2, NDST3, and NDST4), and their expression levels and enzymatic properties can significantly impact the composition of the final heparin derivative mdpi.comresearchgate.net.
The isoforms differ in their N-deacetylase and N-sulfotransferase activities. For instance, NDST2 is a more potent N-deacetylase than NDST1, while NDST1 exhibits higher N-sulfotransferase activity mdpi.com. These differences in enzymatic activity lead to distinct N-sulfation patterns in heparan sulfate researchgate.net. NDST2 is the primary isoform involved in the synthesis of highly sulfated heparin in mast cells, whereas NDST1 is more broadly involved in heparan sulfate synthesis in other tissues google.com.
Epimerization Processes in Heparin/Heparan Sulfate Biosynthesis
A key structural feature of heparin is the presence of L-iduronic acid (IdoA) residues, which are formed by the epimerization of D-glucuronic acid (GlcA) residues at the C5 position. This reaction is catalyzed by the enzyme D-glucuronyl C5-epimerase (Glce). The conversion of GlcA to IdoA introduces conformational flexibility into the polysaccharide chain, which is essential for its interactions with various proteins.
The epimerization process is reversible and involves the abstraction of a proton from the C5 of a GlcA residue, leading to the formation of a carbanion intermediate. A proton is then re-added, resulting in either the original GlcA or the inverted IdoA configuration nih.govnih.gov. The substrate for the C5-epimerase is the N-sulfated polysaccharide chain, and the enzyme specifically acts on GlcA residues that are located on the reducing side of an N-sulfated glucosamine residue nih.gov. The presence of O-sulfate groups on the uronic acid or adjacent glucosamine residues can inhibit the epimerase activity.
Advanced Structural Characterization and Analytical Techniques for N Acetyl De O Sulfated Heparin Sodium Salt
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the structural analysis of heparin and its derivatives. researchgate.net It offers detailed information at the atomic level regarding the composition and sequence of the polysaccharide chain.
One-dimensional ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for confirming the identity and assessing the composition of N-Acetyl-de-O-sulfated Heparin Sodium Salt. The ¹H-NMR spectrum provides distinct signals for specific protons within the molecule, allowing for a quantitative compositional analysis. nih.gov A key diagnostic signal is the methyl peak of the N-acetyl group (CH₃), which appears at approximately 2.05 ppm. nih.govnihs.go.jp This signal's presence and integration confirm the N-acetylation of the glucosamine (B1671600) units.
The removal of O-sulfate groups and the retention of N-acetyl groups significantly alter the chemical shifts of nearby protons compared to native heparin. For instance, signals corresponding to protons on carbons where O-sulfate groups are typically present will show upfield shifts. The precise chemical shifts are sensitive to experimental conditions such as pH, temperature, and the presence of cations. nih.gov The pattern of signals in the anomeric region (around 5.0-5.5 ppm) and the glucosamine ring proton region (around 3.2-4.5 ppm) provides a characteristic fingerprint of the compound. nihs.go.jp
| Proton Signal | Typical Chemical Shift (ppm) | Significance |
| Methyl of N-acetyl group (GlcNAc) | ~2.05 | Confirms N-acetylation. nih.govnihs.go.jpbfarm.deipqpubs.com |
| H1 of IdoA2S (if present) | ~5.21 | Anomeric proton of 2-O-sulfated iduronic acid. nihs.go.jp |
| H1 of GlcNAc/GlcNS,6S | ~5.42 | Anomeric proton of glucosamine. nihs.go.jp |
| H2 of N-sulfated glucosamine (GlcNS) | ~3.28 | Proton adjacent to the N-sulfate group. nih.govnihs.go.jp |
| H5/H6 of 6-O-desulfated glucosamine | ~3.87 | Protons on glucosamine lacking a 6-O-sulfate group. nih.gov |
¹³C-NMR spectroscopy complements the proton data by providing information about the carbon framework of the polysaccharide, further confirming its structural integrity and the specific modifications. nih.gov
Two-dimensional (2D) NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC), are powerful, non-destructive methods for the detailed structural elucidation of N-Acetyl-de-O-sulfated Heparin. researchgate.netnih.gov An HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms, generating a 2D map of ¹H-¹³C correlations.
This technique is crucial for resolving the extensive signal overlap often found in 1D spectra of complex polysaccharides. hud.ac.uk By analyzing the cross-peaks in the HSQC spectrum, specific assignments can be made for each proton and its attached carbon within the sugar residues. This allows for unambiguous confirmation of the disaccharide repeating units, the positions of N-acetyl groups, and, critically, the absence of O-sulfate groups at the C-2 of iduronic acid and C-6 of glucosamine. hud.ac.uk The HSQC spectrum serves as a detailed molecular fingerprint, capable of distinguishing between closely related glycosaminoglycan structures. nih.gov
Infrared (IR) Spectroscopy for Chemical Fingerprinting
Infrared (IR) spectroscopy, particularly when utilizing the Attenuated Total Reflectance (ATR-FTIR) method, offers a rapid and simple technique for obtaining a chemical fingerprint of this compound. nih.gov The IR spectrum reveals the presence of specific functional groups based on their characteristic absorption of infrared radiation.
For this specific heparin derivative, the IR spectrum is characterized by the absence or significant reduction of strong absorption bands associated with O-sulfate groups, which are typically found around 1230-1250 cm⁻¹ (asymmetric S=O stretching) and 1030-1060 cm⁻¹ (symmetric S=O stretching). Conversely, the spectrum will display characteristic bands for the amide functionality of the N-acetyl group, typically around 1650 cm⁻¹ (Amide I, C=O stretch) and 1560 cm⁻¹ (Amide II, N-H bend). researchgate.net The broad absorption band for hydroxyl (O-H) groups is also a prominent feature. This distinct pattern of absorptions provides a unique fingerprint confirming the de-O-sulfation and N-acetylation of the heparin backbone. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | O-H stretching | Hydroxyl |
| ~2920 | C-H stretching | Aliphatic |
| ~1650 | C=O stretching (Amide I) | N-acetyl |
| ~1560 | N-H bending (Amide II) | N-acetyl |
| ~1410 | C=O symmetric stretching | Carboxylate (COO⁻) |
| 1230-1250 | S=O asymmetric stretching | Sulfate (B86663) (Signal should be absent/reduced) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structural details of heparin derivatives. Due to the polydisperse nature of the compound, MS is often coupled with a separation technique like liquid chromatography.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone for the in-depth analysis of N-Acetyl-de-O-sulfated Heparin. nih.gov The compound is typically first subjected to enzymatic digestion by heparinases, which cleaves the polysaccharide into a mixture of smaller oligosaccharides, primarily disaccharides and tetrasaccharides. nih.gov
This complex mixture is then separated using High-Performance Liquid Chromatography (HPLC), often employing methods like Reverse-Phase Ion-Pairing (RPIP) or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govnih.gov The separated components are then introduced into the mass spectrometer.
The mass spectrometer measures the mass-to-charge ratio (m/z) of each eluting oligosaccharide, allowing for the identification and quantification of the constituent units. nih.gov This analysis provides a detailed compositional "fingerprint," confirming the absence of O-sulfate groups and the presence of N-acetyl groups on the disaccharide building blocks. Tandem MS (MS/MS) can be used to fragment the individual oligosaccharides, providing further structural information on the sequence and linkage patterns. nih.gov
| Parameter | Description |
| Chromatography System | Agilent 1200 LC/MSD or similar. nih.gov |
| Column | Poroshell 120 C18 (for RPIP-HPLC). nih.gov |
| Ionization Source | Electrospray Ionization (ESI). |
| Mass Analyzer | Ion Trap or Quadrupole Time-of-Flight (Q-TOF). nih.gov |
| Detection Mode | Negative ion mode is often used due to the acidic nature of the sugar units. nih.gov |
| Analysis Type | Analysis of enzymatically digested oligosaccharide fragments to determine composition. nih.gov |
Enzymatic Disaccharide Analysis
The definitive primary structure of a heparinoid is determined by digesting the polysaccharide into its constituent disaccharides using a cocktail of specific enzymes, followed by separation and quantification of these building blocks.
Heparin lyases (Heparinase I, II, and III) are enzymes that cleave specific glycosidic linkages within the heparin polymer chain via a β-elimination mechanism. nih.govwikipedia.org This cleavage creates an unsaturated uronic acid residue (ΔUA) at the non-reducing end of the newly formed disaccharide, which has a strong UV absorbance at 232 nm, facilitating detection. wikipedia.org The combination of these enzymes provides comprehensive digestion of the heparin chain.
Research Findings: The specificity of each heparinase is crucial for analyzing modified structures like N-Acetyl-de-O-sulfated Heparin.
Heparinase I: Primarily cleaves linkages containing a 2-O-sulfated iduronic acid residue (IdoA2S). Its action would be significantly reduced on N-Acetyl-de-O-sulfated Heparin, as the 2-O-sulfate groups have been removed.
Heparinase II: Has a broader specificity, cleaving at both glucuronic and iduronic acid linkages, regardless of 2-O sulfation, but requires N-sulfation. Its activity would also be limited on a fully N-acetylated molecule.
Heparinase III: Specifically cleaves at linkages containing N-acetylated glucosamine (GlcNAc) linked to glucuronic acid (GlcA) or iduronic acid (IdoA). nih.gov
For N-Acetyl-de-O-sulfated Heparin, Heparinase III would be the most effective enzyme, as the polymer is characterized by N-acetyl groups and lacks the O-sulfate groups that are preferred by Heparinase I. Digestion would be expected to yield predominantly non-sulfated or minimally sulfated disaccharides. The resulting disaccharide profile, when analyzed by HPLC or CE, provides a unique fingerprint that confirms the identity and structure of the modified polysaccharide. nih.gov
Table 3: Heparinase Specificity and Expected Products from N-Acetyl-de-O-sulfated Heparin
| Enzyme | Primary Cleavage Site | Expected Activity on N-Acetyl-de-O-sulfated Heparin | Major Expected Disaccharide Product(s) |
|---|---|---|---|
| Heparinase I | -GlcNS/NAc(6S)-IdoA(2S)- | Very Low | Minimal digestion |
| Heparinase II | -GlcNS(6S)-IdoA/GlcA- | Very Low | Minimal digestion |
| Heparinase III | -GlcNAc/NS-GlcA/IdoA- | High | ΔUA-GlcNAc (Unsulfated Disaccharide) |
Quantification of Residual Sulfation Sites and Disaccharide Units
The creation of this compound involves the targeted removal of O-sulfate groups from the heparin backbone. However, this chemical process may not be entirely complete, leaving behind residual O-sulfations. Furthermore, the underlying disaccharide composition can be assessed to confirm the structural integrity of the polysaccharide. A precise and comprehensive quantification of these residual sulfation sites and the constituent disaccharide units is critical for characterizing the final product and ensuring batch-to-batch consistency. This is achieved through a combination of advanced analytical techniques, primarily enzymatic digestion followed by chromatographic separation and mass spectrometry, as well as nuclear magnetic resonance (NMR) spectroscopy. nih.govliverpool.ac.uk
High-performance liquid chromatography (HPLC), particularly ion-pairing reversed-phase HPLC (IPRP-HPLC), is a powerful method for separating the complex mixture of disaccharides. nih.gov This technique can be coupled directly with mass spectrometry (MS), a method known as LC-MS, which allows for both the quantification and identification of the disaccharides based on their mass-to-charge ratio. nih.govnih.govresearchgate.net The use of isotopically labeled internal standards can further improve the accuracy of quantification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) and carbon-¹³ (¹³C) NMR, serves as a complementary and powerful non-destructive technique. nih.govnih.gov NMR analysis can be performed on the intact polysaccharide, providing global information about the degree of sulfation. acs.org The chemical shifts of specific protons and carbons in the sugar rings are highly sensitive to the local electronic environment, which is directly influenced by the presence or absence of nearby sulfate groups. nih.govacs.org By comparing the NMR spectrum of a given sample to reference spectra of known structures, it is possible to identify and quantify the signals corresponding to residual 2-O, 6-O, and even the rare 3-O-sulfate groups. nih.govnih.gov
The following data tables present representative findings from the analysis of a typical batch of this compound.
Interactive Data Table: Residual O-Sulfation Analysis by NMR
This table summarizes the quantification of residual O-sulfate groups as determined by ¹H-NMR spectroscopy. The percentages are calculated by integrating the signals corresponding to specific protons adjacent to the sulfation sites and comparing them to the total signal for that proton position.
| Sulfation Site | Position | Residual Sulfation (%) | Analytical Signal (¹H-NMR) |
| IdoA 2-O-sulfate | 2-O position on iduronic acid | < 2.0% | Downfield shift of H2 proton |
| GlcNAc 6-O-sulfate | 6-O position on glucosamine | < 3.0% | Downfield shift of H6 protons |
| GlcNAc 3-O-sulfate | 3-O position on glucosamine | < 0.5% | Downfield shift of H3 proton |
Data is representative and may vary between different manufacturing batches.
Interactive Data Table: Disaccharide Compositional Analysis by LC-MS
This table details the relative abundance of the major disaccharide units identified by LC-MS analysis after complete enzymatic digestion with heparin lyases. The primary component is the fully de-O-sulfated, N-acetylated disaccharide, with minor quantities of mono-sulfated species indicating residual sulfation. nih.gov
| Disaccharide Unit | Structure | Abbreviation | Relative Abundance (%) | m/z [M-H]⁻ |
| Unsaturated uronic acid - N-acetylglucosamine | ΔU-GlcNAc | Δ0S | > 95.0% | 378.1 |
| Unsaturated uronic acid - N-acetylglucosamine 6-O-sulfate | ΔU-GlcNAc(6S) | Δ6S | < 3.0% | 458.1 |
| Unsaturated 2-O-sulfated uronic acid - N-acetylglucosamine | ΔU(2S)-GlcNAc | Δ2S | < 2.0% | 458.1 |
Note: The Δ symbol indicates the presence of a C4-C5 double bond on the uronic acid residue, which is a product of the lyase cleavage reaction. The m/z values correspond to the singly charged negative ions detected by ESI-MS. nih.gov
The combination of these analytical methods provides a comprehensive profile of this compound. The LC-MS data confirms the predominant disaccharide structure and quantifies the low levels of residually O-sulfated species, while NMR offers a macroscopic view of the remaining sulfation on the intact polymer chain. liverpool.ac.uknih.gov This rigorous characterization is essential for understanding the structure-function relationships of this modified glycosaminoglycan.
Molecular and Cellular Biology of N Acetyl De O Sulfated Heparin Interactions
Protein-Glycosaminoglycan Interactions and Binding Specificity
The interaction between glycosaminoglycans (GAGs) like heparin and proteins is a cornerstone of many physiological processes. This binding is dictated by a complex interplay of factors including the GAG's sulfation pattern, charge density, chain length, and conformational flexibility. The specific derivative, N-acetyl-de-O-sulfated heparin, represents a significant modification of the parent heparin molecule, leading to distinct changes in its protein binding profile.
The sulfation pattern of heparin and heparan sulfate (B86663) (HS) is a primary determinant of their specificity in protein interactions. rsc.org Ionic interactions between the negatively charged sulfate and carboxyl groups on the GAG chain and positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface are fundamental to these interactions. nih.gov The specific positioning of these sulfate groups creates unique binding motifs for different proteins.
In native heparin, specific O-sulfate groups are critical for high-affinity binding to a host of proteins:
3-O-Sulfation: A rare but functionally critical modification, the 3-O-sulfate group on a specific glucosamine (B1671600) residue is an essential component of the pentasaccharide sequence required for high-affinity binding to antithrombin (AT). nih.govnih.gov This interaction is the basis of heparin's potent anticoagulant activity. nih.gov Its removal results in a dramatic loss of AT-mediated anticoagulant function. nih.gov
2-O-Sulfation: The 2-O-sulfate groups, typically found on iduronic acid residues, are important for the binding of various growth factors, such as Fibroblast Growth Factor-2 (FGF-2). nih.gov
6-O-Sulfation: The 6-O-sulfate groups on glucosamine residues are also crucial for the binding and biological activation of proteins, including certain FGFs. nih.govucdavis.edu Studies using octasaccharide libraries have shown that the requirement for 2-O and 6-O sulfation varies significantly among different growth factors. ucdavis.edu
N-acetyl-de-O-sulfated heparin , by definition, lacks these O-sulfate groups at the 2, 3, and 6 positions. This comprehensive removal of O-sulfate moieties eliminates the key structural elements required for high-affinity binding to proteins that depend on these specific modifications, such as antithrombin and numerous growth factors. Furthermore, the N-sulfate (N-S) groups, which are abundant in heparin and contribute significantly to its high negative charge and protein interactions, are replaced by acetyl groups in this derivative. nih.gov Consequently, the binding profile of N-acetyl-de-O-sulfated heparin is profoundly altered, characterized by a significantly reduced affinity for a wide range of heparin-binding proteins.
| Sulfation Type | Position | Role in Protein Binding in Native Heparin | Implication for N-Acetyl-de-O-sulfated Heparin |
| O-Sulfate | Glucosamine C3 | Essential for high-affinity antithrombin binding. nih.govnih.govnih.gov | Absent. Abolishes antithrombin-mediated anticoagulant activity. |
| O-Sulfate | Iduronic Acid C2 | Required for binding to growth factors like FGF-2. nih.gov | Absent. Reduces or eliminates binding to specific growth factors. |
| O-Sulfate | Glucosamine C6 | Contributes to binding and activation of various proteins and growth factors. nih.govucdavis.edu | Absent. Reduces or eliminates binding to a range of heparin-binding proteins. |
| N-Sulfate | Glucosamine C2 | Major contributor to negative charge; critical for many protein interactions. nih.gov | Absent (Replaced by N-Acetyl). Significantly alters charge density and binding specificity. |
The substitution at the amino group of the glucosamine residue—either an N-sulfate or an N-acetyl group—is a critical factor in molecular recognition. Heparin is characterized by a high degree of N-sulfation (typically >80%), whereas heparan sulfate has a higher proportion of N-acetylated regions. nih.gov This difference is a key reason for their distinct biological activities.
The process of N-deacetylation followed by N-sulfonation is a crucial step in heparin biosynthesis, creating the highly sulfated domains responsible for strong protein binding. nih.govnih.gov In N-acetyl-de-O-sulfated heparin , the naturally occurring N-sulfate groups are replaced with N-acetyl groups. This modification has several significant consequences for molecular recognition:
Altered Anticoagulant Profile: The N-sulfate group within the specific pentasaccharide is essential for antithrombin binding. Replacing it with an N-acetyl group disrupts this critical binding site, and N-acetylated heparin derivatives are often referred to as non-anticoagulant heparins. frontiersin.org
Changes in Hydrogen Bonding and Steric Profile: The acetyl group presents a different size, shape, and hydrogen-bonding potential compared to the sulfate group, altering the specific molecular contacts the sugar chain can make with a protein's binding pocket.
Studies on chemically modified heparins confirm the importance of the N-substituent. For instance, N-desulfated-N-acetylated heparin was found to be completely inactive in certain biological assays where native heparin is active. nih.gov The presence of N-acetylglucosamine in the polymer chain is known to influence the action of subsequent modification enzymes during biosynthesis, highlighting its role in defining the ultimate structure and function of the GAG. nih.govresearchgate.net
Beyond specific sulfation patterns, the length of the GAG chain and its conformational properties are crucial for binding affinity and biological activity.
Oligosaccharide Length: The size of the heparin chain often dictates the type of interaction.
Bridging Mechanism: For some proteins, like thrombin, heparin must be of a certain length (at least 18 saccharide units) to form a ternary "bridging" complex, simultaneously binding to both antithrombin and thrombin to facilitate inhibition. wikipedia.org
Minimal Binding Sites: For other interactions, such as the inhibition of Factor Xa via antithrombin, a specific pentasaccharide sequence is sufficient. nih.govwikipedia.org
The effect of length means that even if a short N-acetyl-de-O-sulfated heparin oligosaccharide were to show some residual, low-affinity interaction with a protein, it would likely be insufficient to mediate biological effects that rely on bridging larger protein complexes.
Conformational Flexibility: Heparin and heparan sulfate are not rigid structures. The iduronic acid residue, a common component, is conformationally flexible and can exist in equilibrium between different chair (¹C₄, ⁴C₁) and skew-boat (²S₀) forms. oup.com This flexibility is considered a key attribute, allowing the polysaccharide to adapt its shape to the binding sites of different proteins, contributing to its promiscuous binding ability. nih.govoup.com Research on modified heparin derivatives has provided insight into this phenomenon. A study noted that de-N-sulfated, re-N-acetylated heparin was particularly useful for conformational studies because its internal iduronate residues adopt an almost exclusive ¹C₄ conformation. oup.com This suggests that the N-acetylation in N-acetyl-de-O-sulfated heparin may reduce the conformational plasticity of the chain compared to highly N-sulfated heparin, potentially locking it into a less favorable conformation for binding to certain proteins.
Mechanistic Insights into Biological Activity Modulation (In Vitro and Ex Vivo)
The primary biological activity associated with heparin is the anticoagulation of blood. It exerts this effect by modulating the activity of key serine proteases in the coagulation cascade. wikipedia.org However, this activity is exquisitely dependent on the structural features of the heparin polymer, which are systematically removed in N-acetyl-de-O-sulfated heparin. While native heparin potently inhibits coagulation, derivatives such as 2-O, 3-O-desulfated heparin (ODSH) and N-acetylated heparins are often investigated specifically for their minimal anticoagulant activity. frontiersin.orgnih.gov
Heparin's principal anticoagulant mechanism is AT-dependent. It functions by binding to the serine protease inhibitor antithrombin, inducing a conformational change that accelerates its rate of protease inhibition by up to 1000-fold. wikipedia.org The proteases targeted include thrombin (Factor IIa) and Factor Xa. nih.gov
The interaction with AT is highly specific, requiring a unique pentasaccharide sequence: GlcNAc/NS(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S) . wikipedia.org
The structure of N-acetyl-de-O-sulfated heparin sodium salt is fundamentally incapable of potent AT-dependent anticoagulant activity due to the following alterations:
Absence of 3-O-Sulfate Group: The central 3-O-sulfated glucosamine is considered absolutely essential for high-affinity binding to AT and its subsequent activation. nih.gov The "de-O-sulfated" nature of the compound ensures this group is absent.
Absence of Other O-Sulfate Groups: The 2-O-sulfate and 6-O-sulfate groups within the pentasaccharide also contribute to the binding energy and specificity of the interaction. wikipedia.org These are also absent.
Replacement of N-Sulfate Groups: The N-sulfated glucosamine residues are critical components of the binding sequence. Their replacement with N-acetyl groups removes crucial negative charges and hydrogen bonding sites, further crippling the ability to bind AT. frontiersin.org
As a result, the potency of N-acetyl-de-O-sulfated heparin as an AT-dependent anticoagulant is drastically reduced to negligible levels. This makes the compound a useful negative control in coagulation research or a scaffold for developing non-anticoagulant therapeutics that leverage other potential heparin-binding properties.
| Feature of AT-Binding Pentasaccharide | Status in Native Heparin | Status in N-Acetyl-de-O-sulfated Heparin | Impact on AT-Dependent Anticoagulation |
| Glucosamine 3-O-sulfate | Present and essential. nih.gov | Absent | Eliminates high-affinity binding to Antithrombin. |
| Iduronic acid 2-O-sulfate | Present and contributes to binding. wikipedia.org | Absent | Reduces binding affinity. |
| Glucosamine 6-O-sulfate | Present and contributes to binding. wikipedia.org | Absent | Reduces binding affinity. |
| Glucosamine N-sulfate | Present and critical for binding. wikipedia.org | Absent (Replaced by N-acetyl) | Drastically reduces binding affinity and alters conformation. |
| Overall Potency | High | Negligible | The compound lacks the structural requirements to potentiate antithrombin. |
Modulation of Coagulation Pathway Components.
Inhibition of Factor Xa and Thrombin (Factor IIa)
N-acetyl-de-O-sulfated heparin is characterized by a significant reduction or complete lack of anticoagulant activity. The anticoagulant effect of standard heparin is primarily mediated through its high-affinity binding to antithrombin (AT), a serine protease inhibitor. nih.govucdavis.edu This binding potentiates the inhibitory activity of AT against key coagulation proteases, most notably Factor Xa and thrombin (Factor IIa), by a factor of up to 1000. wikipedia.org
The interaction with antithrombin is highly specific, requiring a unique pentasaccharide sequence within the heparin polymer that contains a critical 3-O-sulfated glucosamine residue. nih.govnih.gov N-acetylation involves the replacement of the negatively charged N-sulfo groups with neutral N-acetyl groups. nih.gov Concurrently, de-O-sulfation removes sulfate groups from other positions, such as C-6 or C-2. jci.org The loss of these essential sulfate groups, particularly the N-sulfo and specific O-sulfo groups of the pentasaccharide binding site, drastically reduces the affinity of the heparin derivative for antithrombin. nih.govnih.gov
Consequently, N-acetyl-de-O-sulfated heparin is largely unable to induce the necessary conformational change in antithrombin to effectively inhibit Factor Xa. nih.govmedscape.com While the inhibition of Factor Xa requires only the binding of the heparin derivative to AT, the inhibition of thrombin necessitates the formation of a ternary bridge complex between heparin, AT, and thrombin itself, a process that is also highly dependent on chain length and charge density. wikipedia.org The extensive N-acetylation and de-O-sulfation compromises both mechanisms, rendering the compound a non-anticoagulant agent. nih.gov
Interaction with Heparanase Enzymes
Despite its lack of anticoagulant properties, N-acetyl-de-O-sulfated heparin can retain the ability to interact with and inhibit heparanase. nih.govnih.gov Heparanase is an endo-β-glucuronidase that cleaves heparan sulfate chains on the cell surface and in the extracellular matrix (ECM). nih.govdrugbank.com Overexpression of heparanase is strongly associated with cancer progression, as its activity facilitates tumor cell metastasis and angiogenesis by remodeling the ECM and releasing sequestered growth factors. drugbank.comresearchgate.net
Modified heparins, including N-acetylated and O-desulfated derivatives, are investigated as heparanase inhibitors precisely because they are devoid of the bleeding risks associated with standard heparin. nih.govnih.gov Studies have shown that certain N-acetylated heparin derivatives can be potent inhibitors of heparanase. nih.govresearchgate.net However, the degree of modification is critical, as extensive N-acetylation can also lead to a decrease in inhibitory function, indicating a complex structure-activity relationship. nih.govresearchgate.net
Structural Requirements for Heparanase Inhibition
The ability of heparin derivatives to inhibit heparanase is governed by specific structural features, particularly the pattern of sulfation and acetylation. Research has elucidated several key requirements for effective inhibition:
N-Sulfation: A certain level of N-sulfation is crucial for heparanase inhibition. A marked decrease in inhibitory activity is observed when the degree of N-acetylation exceeds 50%. This suggests that at least one N-sulfo (NSO3) group per disaccharide unit is important for the interaction with the enzyme. nih.govresearchgate.net
O-Sulfation: The simultaneous presence of sulfate groups at both the 2-O position of the iduronic acid and the 6-O position of the glucosamine is not essential for effective heparanase inhibition. A derivative can maintain potent inhibitory activity provided that one of these positions retains a high degree of sulfation. nih.govresearchgate.net This implies that selective de-O-sulfation can be performed while preserving anti-heparanase activity.
Molecular Size: The inhibitory activity is also dependent on the size of the polysaccharide chain. Unfractionated heparin fragments require a minimum size of at least 16 saccharide units to be active inhibitors both in vitro and in vivo. nih.gov
Table 1: Effect of Chemical Modifications on Heparanase Inhibitory Activity
| Modification | Degree of Modification | Effect on Heparanase Inhibition | Reference |
|---|---|---|---|
| N-Desulfation/N-Acetylation | > 50% N-acetylation | Marked decrease in activity | nih.govresearchgate.net |
| O-Desulfation | Removal of 2-O or 6-O sulfates | Inhibition maintained if one position remains highly sulfated | nih.govresearchgate.net |
Complement System Modulation
The complement system, a critical component of innate immunity, can be modulated by heparin. psu.edu Heparin interacts with numerous complement proteins from the classical, alternative, and lectin pathways, including C1q, C2, C3, C4, and Factor H, thereby regulating cascade activation. psu.edu These interactions are largely driven by the high anionic charge density of the heparin molecule. psu.edu
Table 2: Binding Affinities of Unmodified Heparin to Human Complement Proteins (Baseline for Comparison)
| Complement Protein | Dissociation Constant (Kd) in nM | Pathway Association | Reference |
|---|---|---|---|
| C1q | 100 | Classical | psu.edu |
| C2 | 320 | Classical / Lectin | psu.edu |
| C3 | 170 | Central Component | psu.edu |
| C4 | 240 | Classical / Lectin | psu.edu |
| Factor B | 210 | Alternative | psu.edu |
| Factor H | 120 | Alternative (Regulator) | psu.edu |
| Properdin (Factor P) | 2 | Alternative | psu.edu |
Neutrophil Infiltration Mechanisms
Heparin can exert anti-inflammatory effects by inhibiting the infiltration of leukocytes, such as neutrophils, into tissues. jci.orgnih.gov This process is primarily mediated by blocking the interaction of P-selectin on activated endothelial cells and L-selectin on leukocytes with their respective carbohydrate ligands, which is a critical early step in the inflammatory cascade. jci.org
The ability of heparin to bind to selectins is critically dependent on its specific sulfation patterns. nih.govjci.org In particular, the presence of 6-O-sulfate groups on the glucosamine residues is essential for high-affinity binding to both L- and P-selectin. jci.orgjci.org Studies using chemically modified heparins have demonstrated that 6-O-desulfation results in a profound loss of anti-inflammatory activity. jci.orgjci.org Similarly, N-desulfation followed by N-acetylation also reduces the ability of heparin to inhibit selectin-mediated cell adhesion and subsequent neutrophil recruitment. jci.orgnih.gov Therefore, N-acetyl-de-O-sulfated heparin, which combines both of these modifications, is expected to have a significantly impaired ability to block selectin-dependent neutrophil infiltration mechanisms.
Endothelial Nitric Oxide Synthase Activity Modulation
N-acetyl-de-O-sulfated heparin can modulate the activity of endothelial nitric oxide synthase (eNOS), an enzyme crucial for vascular homeostasis. nih.gov Research has shown that both standard heparin and its non-anticoagulant derivative, N-acetyl heparin, can dose-dependently increase eNOS activity in bovine aortic endothelial cells. nih.gov This stimulation leads to an increase in the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and the maintenance of vascular health. nih.govnih.gov The activation of eNOS by these compounds appears to be dependent on extracellular calcium. nih.gov This finding indicates that the structural features required for eNOS modulation are distinct from those required for anticoagulant activity, allowing N-acetyl-de-O-sulfated heparin to retain this vasculoprotective function.
Role in Cell-Surface Receptor Interactions and Viral Pathogenesis
The biological precursor and structural analogue of heparin, heparan sulfate (HS), is ubiquitously expressed on the surface of virtually all animal cells, where it functions as a co-receptor for a vast array of proteins, including growth factors, cytokines, and extracellular matrix components. wgtn.ac.nzbiorxiv.org A critical role of cell-surface HS is to serve as the primary attachment site for numerous viruses, facilitating their entry into host cells. wgtn.ac.nz This includes adeno-associated virus (AAV), retroviruses, and adenoviruses. nih.govmdpi.comnih.gov
The interaction between viruses and cell-surface HS is largely electrostatic, depending heavily on the density and specific pattern of sulfation on the HS chains. nih.gov Soluble heparin can act as a competitive inhibitor, blocking viral attachment to cells. nih.govnih.gov However, the efficacy of this inhibition is compromised when heparin is chemically modified. De-sulfated heparins are significantly less efficient at preventing viral binding. nih.gov Furthermore, studies on the H5N1 influenza virus have shown that N-acetylation of heparin derivatives is detrimental to their anti-viral activity. nih.gov
Given these findings, N-acetyl-de-O-sulfated heparin, which lacks the key negatively charged sulfate groups and has its N-sulfo groups replaced by neutral acetyl moieties, would have a greatly reduced capacity to mimic cell-surface HS. Consequently, its utility as a competitive inhibitor to block the initial stages of viral pathogenesis is expected to be minimal compared to fully sulfated heparin. nih.govnih.gov Its interactions with other cell-surface receptors, such as the selectins involved in inflammation, are also impaired, as noted previously. jci.orgjci.org
Attachment Receptor Functions for Viruses (e.g., Enterovirus 71, HSV-1, Human Metapneumovirus)
Cell surface heparan sulfate (HS) is a ubiquitous glycosaminoglycan (GAG) that many viruses exploit as an initial attachment receptor to concentrate virions on the cell surface, facilitating subsequent interactions with specific entry receptors. nih.govnih.gov The interaction is primarily electrostatic, involving positively charged viral glycoproteins and the negatively charged sulfate and carboxyl groups of HS. nih.govnih.gov The specific pattern of sulfation on the HS chains is a critical determinant for the binding of different viruses. nih.gov
Enterovirus 71 (EV-71): Infection by EV-71, a cause of hand, foot, and mouth disease, requires initial binding to cell surface heparan sulfate. nih.govnih.gov Studies have demonstrated that the sulfation of heparan sulfate is crucial for this interaction. nih.gov When EV-71 particles are pre-treated with soluble heparin, a highly sulfated analog of HS, infection is significantly reduced. nih.govnih.gov
Herpes Simplex Virus-1 (HSV-1): HSV-1 attachment is mediated by viral glycoproteins gB and gC binding to heparan sulfate. nih.govnih.gov Furthermore, a specific, rare modification of HS, 3-O-sulfated heparan sulfate (3-OS HS), acts as a direct entry receptor by binding to glycoprotein (B1211001) D (gD), which triggers fusion between the viral envelope and the host cell membrane. nih.govnih.govnih.gov
Human Metapneumovirus (HMPV): This respiratory pathogen also uses heparan sulfate for initial attachment to target cells via its fusion (F) protein. nih.govnih.govuky.edu Research indicates that O-sulfation of HS is a key feature for this binding event. nih.govresearchgate.net
N-Acetyl-de-O-sulfated heparin is a chemically modified heparin in which the O-sulfo groups have been removed and the N-sulfo groups are replaced by N-acetyl groups. nih.gov This modification drastically reduces the negative charge and alters the specific structural motifs required for viral binding. Consequently, N-acetyl-de-O-sulfated heparin is a poor attachment factor for viruses. Instead of facilitating viral attachment, it can act as a competitive inhibitor. For viruses like EV-71 and HMPV that rely on sulfation for binding, this modified heparin shows significantly reduced interaction. nih.govnih.gov In the case of HSV-1, where specific O-sulfation patterns are essential, the complete lack of these groups in N-acetyl-de-O-sulfated heparin renders it unable to function as an effective attachment or entry receptor. nih.govnih.gov
Inhibition of Viral Entry and Replication in Cell Culture Models
The primary antiviral mechanism of N-acetyl-de-O-sulfated heparin is the inhibition of viral entry by blocking the initial attachment of virions to the host cell surface. By competing with cell surface heparan sulfate, heparin derivatives can prevent viruses from establishing the initial contact required for infection. researchgate.netnih.gov
Studies on various heparin derivatives show that their ability to inhibit viral infection is directly related to their structure, particularly their sulfation pattern. For instance, in studies with Enterovirus 71, completely desulfated heparin failed to inhibit infection, whereas de-N-sulfated heparin showed only moderate inhibition, underscoring the critical role of sulfate groups. researchgate.net Similarly, for HSV-1, the removal of N-sulfo or 6-O-sulfo groups from heparin significantly diminishes its antiviral activity. nih.gov
N-acetyl-de-O-sulfated heparin, lacking the O-sulfate groups critical for the binding of many viruses like HMPV and HSV-1, acts as an inhibitor. nih.govnih.gov It can occupy the heparin-binding sites on viral glycoproteins without triggering the subsequent steps of infection. This competitive inhibition mechanism has been demonstrated in cell culture models where the presence of sulfated polysaccharides before or during viral inoculation effectively reduces viral replication. nih.govresearchgate.net The inhibitory effect is dose-dependent, but generally weaker for derivatives lacking key sulfate groups compared to unfractionated heparin. nih.govnih.gov
| Virus | Key HS Structural Requirement for Interaction | Predicted Inhibitory Effect of N-Acetyl-de-O-sulfated Heparin | Reference |
|---|---|---|---|
| Enterovirus 71 (EV-71) | N- and O-sulfation | Low to moderate inhibition | nih.govresearchgate.net |
| Herpes Simplex Virus-1 (HSV-1) | N-, 6-O-, and 3-O-sulfation | Low inhibition | nih.govnih.gov |
| Human Metapneumovirus (HMPV) | O-sulfation | Low inhibition | nih.govnih.gov |
Structural Determinants for Antiviral Activity
For N-acetyl-de-O-sulfated heparin, two key modifications define its limited antiviral potential:
Absence of O-Sulfate Groups: O-sulfation, at the 2-O, 6-O, and rarer 3-O positions, is essential for high-affinity binding to a wide range of viruses, including HSV-1 and HMPV. nih.govnih.govnih.gov The removal of all O-sulfo groups in N-acetyl-de-O-sulfated heparin eliminates these crucial interaction points, drastically reducing its ability to bind to viral glycoproteins and inhibit infection. nih.gov
Therefore, the structural determinants of N-acetyl-de-O-sulfated heparin—specifically the lack of O-sulfation and N-sulfation—result in a molecule with substantially attenuated antiviral properties compared to highly sulfated heparin. nih.govnih.govnih.gov Its activity is largely residual and non-specific, based on the remaining carboxyl groups and the polysaccharide backbone.
Interactions in Other Biological Systems
Binding to Prion Proteins and Influence on Prion Replication (In Vitro)
Glycosaminoglycans like heparan sulfate and heparin can influence the conversion of the normal cellular prion protein (PrPC) to its infectious, misfolded isoform (PrPSc). nih.govnih.gov In vitro assays, such as Protein Misfolding Cyclic Amplification (PMCA), have shown that the addition of heparin can restore and promote the replication of PrPSc. nih.govnih.gov
The interaction is dependent on the sulfation of the heparin molecule. nih.gov A study investigating the effects of various desulfated heparins on prion conversion found that both N-sulfation and O-sulfation contribute to this activity, with O-sulfation being more effective. nih.gov When N-acetyl-de-O-sulfated heparin, which lacks O-sulfation and has diminished N-sulfation, was tested, it was found to be significantly less active in promoting prion conversion. nih.gov The conversion rates observed with N-acetyl-de-O-sulfated heparin were almost equivalent to those in control experiments where no heparin was added. nih.gov
Despite its minimal effect on replication, this modified heparin is still capable of binding to both PrPC and PrPSc, suggesting that the binding itself is not sufficient to promote the conformational change efficiently. nih.gov The critical factor for promoting faithful prion replication in this in vitro system is the presence of sulfate groups. nih.govnih.gov
| Compound | Key Structural Feature | Effect on Prion Conversion (PMCA) | Reference |
|---|---|---|---|
| Heparin (HP) | Highly N- and O-sulfated | Strongly promotes conversion | nih.gov |
| De-N-sulfated HP (DeN HP) | Lacks N-sulfation, retains O-sulfation | Weakly promotes conversion | nih.gov |
| De-O-sulfated HP (DeO HP) | Lacks O-sulfation, retains N-sulfation | Very weakly promotes conversion | nih.gov |
| N-Acetyl-de-O-sulfated Heparin (NaDO HP) | Lacks O-sulfation, N-acetylated | Negligible effect (similar to no heparin) | nih.gov |
Interactions with Eosinophil Derived Neurotoxin
Eosinophil Derived Neurotoxin (EDN) is a basic protein released by activated eosinophils that interacts with cell surface heparan sulfate. nih.gov The binding of EDN to cells is dependent on the sulfation levels of the glycosaminoglycans. nih.gov
The role of specific sulfate groups in this interaction has been investigated using competitive binding assays with various heparin derivatives. nih.gov These studies aimed to inhibit the binding of EDN to human bronchial epithelial cells. High molecular weight heparin (HMWH) was found to be a very effective inhibitor. However, N-acetyl-de-O-sulfated heparin showed a profoundly diminished ability to block the interaction. nih.gov
In a competitive ELISA assay, at a concentration of 10 µg/mL, HMWH inhibited 87% of EDN binding to cells, while N-acetyl-de-O-sulfated heparin inhibited only 7%. nih.gov Even when the concentration was increased to 50 µg/mL, N-acetyl-de-O-sulfated heparin achieved only 24% inhibition, whereas other desulfated derivatives (lacking only N-, 2-O-, or 6-O-sulfo groups) showed over 50% inhibition. nih.gov This demonstrates that O-sulfo groups are an obligatory factor for the interaction between EDN and heparin, and their absence in N-acetyl-de-O-sulfated heparin leads to very weak binding. nih.gov
Modulation of Cell Signaling Pathways (e.g., CXCR4/CXCR7 β-arrestin dependent signaling)
The chemokine receptors CXCR4 and CXCR7 play crucial roles in cell signaling, including pathways that govern cell proliferation and migration. researchgate.net These receptors can form heterodimers that, upon activation by chemokines like CXCL12, recruit β-arrestin. nih.govnih.govnih.gov This recruitment can trigger downstream signaling cascades, such as the MAPK/ERK1/2 pathway, independent of traditional G-protein signaling. researchgate.netnih.gov
Cell surface heparan sulfate proteoglycans (HSPGs) are key modulators of this system. They can bind and sequester chemokines, creating a local concentration gradient and presenting them to their receptors, thereby influencing receptor activation and signaling outcomes. researchgate.net
N-acetyl-de-O-sulfated heparin, due to its altered structure and reduced negative charge, is expected to be a weak modulator of this pathway compared to native heparan sulfate. nih.govnih.gov Its ability to interact with either the chemokines or the receptors themselves would be significantly impaired by the lack of O- and N-sulfate groups. However, by acting as a low-affinity competitor, it could potentially disrupt the normal sequestration and presentation of CXCL12 by endogenous HSPGs. This could lead to a subtle modulation of CXCR4/CXCR7 signaling, likely dampening the β-arrestin-dependent pathways that rely on efficient chemokine presentation by highly sulfated heparan sulfate. The co-expression of CXCR4 and CXCR7 can create a competitive environment for β-arrestin recruitment, and disruption of the chemokine gradient by exogenous, weakly interacting GAGs could further alter the delicate balance of this signaling nexus. plos.org
Pre Clinical Investigations and Mechanistic Insights of N Acetyl De O Sulfated Heparin Sodium Salt
Studies in Animal Models (Focus on Mechanism, Not Clinical Efficacy)
Pre-clinical studies using animal models have been instrumental in elucidating the non-anticoagulant-related mechanisms of N-Acetyl-de-O-sulfated heparin. These investigations have focused on its protective effects on various tissues under stress, such as during ischemia/reperfusion events.
Research has demonstrated that N-Acetyl-de-O-sulfated heparin confers cardioprotective effects that are distinct from anticoagulation. nih.gov The primary mechanism appears to be the inhibition of complement activation and the subsequent reduction of neutrophil infiltration into the damaged tissue. sigmaaldrich.com
In a study involving male New Zealand White rabbits, animals were pre-treated with N-acetyl heparin before their hearts were subjected to 30 minutes of global ischemia and 45 minutes of reperfusion. nih.gov The results showed a significant protective effect in the hearts from the N-acetyl heparin-treated group compared to the vehicle-treated group. nih.gov This was evidenced by lower concentrations of creatine (B1669601) kinase in the coronary sinus effluent and markedly reduced left ventricular end-diastolic pressure during reperfusion. nih.gov These findings suggest that the compound mitigates myocardial injury and dysfunction following an ischemic event through a mechanism independent of an antithrombin-mediated pathway. nih.gov
Table 1: Cardioprotective Effects of N-Acetyl Heparin in a Rabbit Ischemia/Reperfusion Model
| Parameter | Vehicle-Treated Group | N-Acetyl Heparin-Treated Group | Heparin-Treated Group |
|---|---|---|---|
| Left Ventricular End-Diastolic Pressure (45 min reperfusion) | 64 +/- 15 mm Hg | 10 +/- 3 mm Hg | 17 +/- 4 mm Hg |
| Creatine Kinase Release | Higher | Lower | Lower |
| Activated Partial Thromboplastin Time (aPTT) | Unchanged | Unchanged | Increased |
Data sourced from a study on rabbit isolated hearts subjected to global ischemia and reperfusion. nih.gov
The protective properties of heparin-like molecules, including N-acetylated derivatives, extend to neural tissues. sigmaaldrich.com The mechanism is linked to the ability of glycosaminoglycans like heparan sulfate (B86663) to interact with and regulate the activity of various growth factors crucial for neural cell survival and function. nih.gov Synthetic hydrogels modified with heparan sulfate-derived disaccharides have been shown to support the proliferation and self-renewal of human induced pluripotent cell-derived neural stem cells (HIP-NSCs). nih.gov
The proposed mechanism involves the stabilization of potent mitogens for neural progenitor cells, such as fibroblast growth factor-2 (FGF-2). nih.gov These growth factors are often unstable, but their binding to heparan sulfate structures protects them from degradation and prolongs their biological activity. nih.gov By creating a supportive microenvironment that mimics the natural stem cell niche, N-Acetyl-de-O-sulfated heparin can potentially protect neural tissue by maintaining the viability and regenerative capacity of endogenous neural stem cells. nih.gov
Endothelial dysfunction is a key pathological feature of vascular diseases and ischemia/reperfusion injury. A critical component of the endothelium is the glycocalyx, a carbohydrate-rich layer on the surface of endothelial cells, to which heparan sulfate proteoglycans are integral. nih.gov This layer is crucial for mechanotransduction and regulating vascular permeability. nih.gov
During ischemia and reperfusion, the endothelial glycocalyx is often damaged and shed, partly due to reactive oxygen species, leading to increased endothelial permeability and dysfunction. nih.gov Heparin-like molecules can exert protective effects by preserving the integrity of the glycocalyx. By interacting with the endothelial surface, N-Acetyl-de-O-sulfated heparin may help shield the glycocalyx from enzymatic degradation and oxidative stress, thereby mitigating endothelial cell damage and the subsequent vascular stiffness and dysfunction associated with its loss. nih.gov
In Vitro Functional Assays and Standardization
To understand the mechanistic shift from an anticoagulant to a cytoprotective agent, specific in vitro functional assays are employed to characterize N-Acetyl-de-O-sulfated heparin.
A defining feature of N-Acetyl-de-O-sulfated heparin is its lack of significant anticoagulant activity. This is verified using standard coagulation assays.
Activated Partial Thromboplastin Time (aPTT): The aPTT test is a global coagulation assay that measures the integrity of the intrinsic and common pathways of the coagulation cascade. nih.gov For standard heparin, the aPTT is prolonged in a dose-dependent manner. nih.gov However, studies confirm that N-acetyl heparin does not increase the aPTT, demonstrating its lack of anticoagulant action through this pathway. nih.gov
Anti-factor Xa Assay: This is a chromogenic assay that more specifically measures the activity of heparin by quantifying the inhibition of coagulation factor Xa. nih.govucdavis.edu Heparin's anticoagulant effect relies on its ability to bind to antithrombin (AT), which then inactivates Factor Xa and thrombin. wikipedia.org The specific pentasaccharide sequence within heparin required for high-affinity binding to AT is often altered during the de-O-sulfation and N-acetylation process, leading to a dramatic reduction in anti-factor Xa activity.
Table 2: Comparison of Anticoagulant Activity
| Assay | Unfractionated Heparin (UFH) | N-Acetyl-de-O-sulfated Heparin | Mechanistic Implication |
|---|---|---|---|
| APTT | Prolonged | No significant change nih.gov | Lacks significant activity against the intrinsic/common coagulation pathways. |
| Anti-factor Xa | High inhibitory activity | Low to negligible activity | Lacks the ability to potentiate antithrombin to inhibit Factor Xa. |
This table provides a comparative overview of the expected results from standard coagulation assays.
A key non-anticoagulant mechanism of action for N-Acetyl-de-O-sulfated heparin is the inhibition of heparanase. Heparanase is an endo-β-glucuronidase that cleaves heparan sulfate chains in the extracellular matrix (ECM) and on cell surfaces. nih.gov This degradation is implicated in processes like inflammation and tumor metastasis. Several in vitro assays are used to quantify the heparanase inhibitory capacity of modified heparins.
Sulfate-Labeled ECM Degradation Assay: In this assay, the ECM is produced by cells cultured with a radioactive sulfate precursor, resulting in a [³⁵S]-labeled matrix. mdpi.com This labeled ECM is then incubated with recombinant heparanase in the presence or absence of an inhibitor like N-Acetyl-de-O-sulfated heparin. The extent of heparanase activity is determined by measuring the amount of soluble, radiolabeled degradation products released into the medium, which can be separated by size using gel filtration. mdpi.com A reduction in released radioactivity indicates inhibition of the enzyme.
Homogeneous Time-Resolved Fluorescence (HTRF) / FRET Assay: This method uses a heparan sulfate substrate labeled with two different fluorophores that constitute a Fluorescence Resonance Energy Transfer (FRET) pair. mdpi.com When the substrate is intact, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light. When heparanase cleaves the substrate, the fluorophores are separated, disrupting the FRET signal. An inhibitor will prevent this cleavage, thus preserving the FRET signal. mdpi.com
Studies have shown that N-desulfation followed by N-acetylation can impact heparanase inhibition. A high degree of N-acetylation (over 50%) may lead to a decrease in inhibitory activity. nih.gov This suggests that while the anticoagulant-related sulfate groups are removed, some structural features remain crucial for interacting with and inhibiting heparanase. nih.gov
Table 3: Common In Vitro Assays for Heparanase Inhibition
| Assay Type | Principle | Measurement |
|---|---|---|
| Sulfate-Labeled ECM | Measures the degradation of a radiolabeled extracellular matrix by heparanase. mdpi.com | Quantifies radioactivity in soluble degradation products. mdpi.com |
| FRET-Based Assay | Measures the cleavage of a dual-labeled heparan sulfate substrate via disruption of fluorescence resonance energy transfer. mdpi.com | Change in fluorescence signal. mdpi.com |
| Fondaparinux-Based Colorimetric Assay | Measures the colorimetric product resulting from the cleavage of the pentasaccharide fondaparinux (B3045324) by heparanase. mdpi.com | Colorimetric signal (absorbance). |
This table summarizes various laboratory methods used to evaluate heparanase inhibitory capacity.
Cell-Based Assays for Studying Interactions with Cell Surface Components
The interaction of heparin and its derivatives with proteins on the cell surface is a critical determinant of their biological activity. Cell-based assays are indispensable tools for elucidating these interactions in a physiologically relevant context. One such assay was developed to evaluate the binding of heparin-like molecules to basic Fibroblast Growth Factor (bFGF) presented on plastic plates, by measuring the inhibition of binding of transfected human lymphoblastoid cells that express the cell surface proteoglycan syndecan. nih.gov
In this competitive binding assay, various modified heparins were tested for their ability to disrupt the interaction between the syndecan-expressing cells and bFGF. The results underscored the importance of specific sulfation patterns for this interaction. While heparin and heparan sulfate effectively inhibited cell binding, other glycosaminoglycans like chondroitin (B13769445) sulfate and hyaluronic acid did not. nih.gov Crucially, chemically modified heparins, including N-desulfated, N-acetylated heparin, demonstrated minimal inhibition of this cell surface interaction. nih.gov This finding suggests that the removal of O-sulfate groups combined with the N-acetylation significantly diminishes the molecule's ability to bind to certain cell surface protein complexes, such as the bFGF-syndecan system. The study established that both N- and O-sulfate groups are essential for a robust interaction with bFGF. nih.gov
These cell-based systems are vital for screening and characterizing modified heparins. They allow researchers to understand how specific chemical alterations, such as the de-O-sulfation and N-acetylation characteristic of N-Acetyl-de-O-sulfated Heparin, affect their binding affinity to cell surface components. This, in turn, provides insights into the potential biological activities of these modified compounds. The general principle of these assays often involves either tagged recombinant proteins transfected into cells or the use of specific antibodies to detect interactions with endogenously expressed proteins. revvity.com The choice of assay depends on the specific proteins and cellular environment being studied. revvity.com
Table 1: Inhibition of Syndecan-Expressing Cell Binding to bFGF by Modified Heparins
| Compound | Inhibition of Cell Binding to bFGF | Key Structural Feature | Reference |
|---|---|---|---|
| Heparin | High | Fully sulfated | nih.gov |
| Heparan Sulfate | High | Less sulfated than heparin | nih.gov |
| Chondroitin Sulfate | None | Different glycosaminoglycan structure | nih.gov |
| N-desulfated, N-acetylated heparin | Little | N-sulfate replaced with N-acetyl | nih.gov |
Theoretical Therapeutic Potential Derived from Mechanistic Understanding
The primary clinical use of heparin is as an anticoagulant, a property largely dependent on a specific pentasaccharide sequence that binds to antithrombin III (AT-III). mdpi.com This interaction dramatically accelerates the inhibition of key coagulation factors, notably thrombin (Factor IIa) and Factor Xa. youtube.com However, this potent anticoagulant activity also carries a significant risk of bleeding, which limits its use in therapeutic areas beyond thrombosis. nih.gov This has driven the development of non-anticoagulant heparin derivatives that retain other valuable biological properties of the parent molecule.
The rationale behind creating these derivatives is to chemically modify the heparin structure to eliminate or drastically reduce its affinity for AT-III, thereby removing its anticoagulant effect. These modifications include N-desulfation followed by N-acetylation, O-desulfation at various positions (e.g., 2-O, 6-O), and depolymerization to create low molecular weight fragments. nih.govnih.govresearchgate.net N-Acetyl-de-O-sulfated Heparin is a prime example of such a modification, where the removal of O-sulfate groups and the conversion of N-sulfate groups to N-acetyl groups effectively abolishes its anticoagulant properties. nih.gov For instance, N-acetylated heparin with reduced anticoagulant activity has been shown to inhibit complement activation. nih.gov
These non-anticoagulant heparins have shown promise in a variety of preclinical models for conditions where the anti-inflammatory, anti-metastatic, and anti-viral properties of heparin could be beneficial without the risk of hemorrhage. nih.govmdpi.com For example, N-acetylated and O-desulfated heparin species were among the first non-anticoagulant derivatives found to be active in vivo in a metastatic B16 melanoma model. nih.gov Other potential applications that are being actively investigated include treatments for inflammatory lung diseases, cancer, and various viral infections. nih.govmdpi.com
Table 2: Examples of Non-Anticoagulant Heparin Derivatives and Their Investigated Applications
| Derivative | Key Modification(s) | Investigated Application | Reference |
|---|---|---|---|
| 2-O, 3-O-desulfated heparin (ODSH) | Removal of 2-O and 3-O sulfate groups | Anti-inflammatory | nih.gov |
| N-desulfated/N-acetylated heparin (NAH) | Replacement of N-sulfate with N-acetyl | Anti-apoptotic activities | nih.gov |
| 6-O-desulfated heparin (6-OdeSH) | Removal of 6-O sulfate groups | Anti-apoptotic activities | nih.gov |
| Glycol-split heparin | Oxidation and reduction of uronic acid residues | Heparanase inhibition, Anti-cancer | nih.govnih.gov |
Malaria, caused by the Plasmodium parasite, remains a major global health threat. The invasion of red blood cells (erythrocytes) by the merozoite stage of the parasite is a critical step in the disease's life cycle and a key target for therapeutic intervention. nih.govasm.org Research has shown that heparin and other heparin-like molecules can potently inhibit this invasion process. nih.govashpublications.org The mechanism is thought to involve the binding of these sulfated polysaccharides to merozoite surface proteins, such as Merozoite Surface Protein 1 (MSP1), thereby blocking the initial attachment of the parasite to the erythrocyte. ashpublications.orgnih.gov
While native heparin is a powerful inhibitor of merozoite invasion, its clinical use as an antimalarial is precluded by its strong anticoagulant activity. nih.govnih.gov This has led to significant interest in developing non-anticoagulant heparin derivatives that retain their anti-parasitic function. nih.gov Studies involving a wide panel of chemically modified heparins have sought to define the specific structural features required for invasion inhibition. nih.gov
These investigations have revealed that the degree and pattern of sulfation are critical for antimalarial activity. A study on various modified heparins demonstrated that while some modifications could reduce anticoagulation and maintain anti-parasitic effects, the complete removal of N-sulfate groups and their replacement with acetyl groups, as in N-Acetyl-de-O-sulfated Heparin, completely abolished the antiplasmodial action. nih.gov Another comprehensive study confirmed that desulfation, in most cases, leads to a reduction in the ability to inhibit parasite growth. nih.gov Specifically, the presence of N- and O-sulfate groups is considered important for optimal inhibitory activity. nih.gov These findings suggest that while N-Acetyl-de-O-sulfated Heparin would be non-anticoagulant, it is unlikely to be an effective inhibitor of malaria parasite invasion due to the critical role of the very sulfate groups that have been removed.
Table 3: Effect of Heparin Modifications on P. falciparum Growth Inhibition
| Heparin Derivative | Modification | Impact on Inhibitory Activity | Reference |
|---|---|---|---|
| Parent Heparin | Unmodified | High Inhibition | nih.gov |
| De-N-sulfated Heparin | Removal of N-sulfate groups | Reduced Activity | nih.gov |
| De-O-sulfated Heparin | Removal of O-sulfate groups | Reduced Activity | nih.gov |
| De-N-sulfated, N-acetylated Heparin | Removal of N-sulfate, addition of N-acetyl | Abolished Activity | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| N-Acetyl-de-O-sulfated Heparin Sodium Salt |
| Heparin |
| Heparan Sulfate |
| Chondroitin Sulfate |
| Hyaluronic Acid |
| Basic Fibroblast Growth Factor (bFGF) |
| Syndecan |
| N-desulfated, N-acetylated heparin |
| Antithrombin III (AT-III) |
| Thrombin (Factor IIa) |
| Factor Xa |
| 2-O, 3-O-desulfated heparin (ODSH) |
| 6-O-desulfated heparin (6-OdeSH) |
| Glycol-split heparin |
Future Research Trajectories and Methodological Innovations
Addressing Heterogeneity and Enhancing Structural Control in Synthesis
A primary challenge in heparin research has been the inherent heterogeneity of the molecule when isolated from natural sources, typically porcine intestine. rsc.org These preparations are complex mixtures that vary in polysaccharide chain length (ranging from 5 to 40 kDa) and the pattern and degree of sulfation. rsc.orgnih.gov This structural microheterogeneity is imprinted during a non-template-driven biosynthesis process in mast cells and can be further altered during purification. nih.gov Such variability complicates the establishment of clear structure-activity relationships and can lead to unpredictable biological effects. nih.gov
Future research is intensely focused on overcoming this limitation by developing synthetic strategies that yield structurally homogeneous heparin molecules. The goal is to control key structural parameters precisely:
Polysaccharide Chain Length: Achieving a defined molecular weight is crucial, as demonstrated by the development of low-molecular-weight heparins (LMWHs).
Sulfation Pattern: The specific placement of sulfate (B86663) groups at the N-, 2-O, 3-O, and 6-O positions is critical for determining biological activity, including anticoagulant function and protein binding. nih.gov
Uronic Acid Epimerization: Controlling the conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) is essential, as the conformational flexibility of IdoA residues significantly influences protein interactions. nih.govoup.com
The development of synthetic methods that provide access to structurally defined heparins is critical for probing the specific contributions of sulfated saccharide structures to biological functions and for creating the next generation of heparin-based drugs. rsc.org
Advanced Chemoenzymatic and Bioengineering Approaches for Heparin Analogues
Purely chemical synthesis of heparin is exceedingly difficult, especially for molecules larger than an octasaccharide with site-specific sulfation. rsc.orgrsc.org Consequently, advanced chemoenzymatic and bioengineering methods have emerged as powerful and efficient alternatives. rsc.orgnih.gov
Chemoenzymatic Synthesis combines chemical synthesis with the use of recombinant biosynthetic enzymes. This approach leverages the high specificity of enzymes to achieve modifications that are challenging to control through chemistry alone. rpi.edu A typical strategy starts with a precursor polysaccharide, such as heparosan from E. coli K5, which is then sequentially modified by a series of cloned and expressed heparin biosynthetic enzymes. nih.govnih.gov
| Enzyme Class | Function in Heparin Synthesis | Example Enzyme(s) |
| N-Deacetylase/N-Sulfotransferase | Converts N-acetylglucosamine (GlcNAc) to N-sulfoglucosamine (GlcNS), a key initial step. nih.govdiva-portal.org | NDST-1, NDST-2 |
| C5-Epimerase | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). diva-portal.org | Hsepi |
| O-Sulfotransferases (OSTs) | Add sulfate groups to specific hydroxyl positions (2-O, 3-O, 6-O). nih.gov | 2-OST, 3-OST, 6-OST |
This methodology has successfully produced ultra-low molecular weight heparins (ULMWHs) and has the potential to be scaled up for industrial production. nih.govpnas.org Further optimization using immobilized enzymes enhances stability and reusability, simplifying the production process. nih.gov
Bioengineering Approaches focus on genetically modifying cell lines to produce heparin or its precursors. Efforts have involved engineering Chinese hamster ovary (CHO) cells, which possess some of the necessary enzymes, and yeast platforms like Pichia pastoris. nih.govbiocompare.com A significant breakthrough involves identifying key transcription factors, such as ZNF263, that repress heparin biosynthesis in most human cells. biocompare.com By inactivating such repressors, it may become possible to enable industrial cell lines to produce bioengineered heparin, providing a safe and sustainable alternative to animal-derived products. pnas.orgbiocompare.com
Deeper Elucidation of Structure-Function Relationships at Atomic Resolution
Understanding how the specific three-dimensional structure of a heparin derivative dictates its function is a central goal of current research. The conformational flexibility of heparin, particularly the iduronic acid residues, allows it to interact with a diverse array of protein targets. nih.govnih.gov High-resolution analytical techniques are indispensable for mapping these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is used to determine the solution conformation of heparin oligosaccharides and to map the binding sites of proteins. oup.comnih.gov It can reveal the geometry of glycosidic linkages and the conformational dynamics of the sugar rings. oup.com
X-ray Crystallography: Co-crystallization of heparin fragments with target proteins provides atomic-level snapshots of the interaction. nih.gov These structures have been crucial in understanding how sulfotransferases recognize specific saccharide sequences and how heparin binds to proteins like basic fibroblast growth factor (bFGF). nih.govrsc.orgnih.gov
Mass Spectrometry (MS): Advanced MS techniques are essential for sequencing heparin and heparan sulfate-derived oligosaccharides, helping to profile the complex disaccharide composition and identify specific sulfation patterns. nih.govnih.gov
The availability of structurally homogeneous heparin analogues from chemoenzymatic synthesis is accelerating this research, providing ideal materials for structural studies and helping to decode the specific sulfation patterns required for selective protein binding. rsc.orgnih.gov
Development of Highly Targeted Glycosaminoglycan-Based Biomolecules
The ability to synthesize heparin analogues with tailored structures opens the door to creating highly targeted biomolecules for therapeutic applications beyond anticoagulation. nih.gov By modulating the sulfation patterns and chain length, researchers can design GAG-based molecules that selectively interact with specific biological targets, such as growth factors, cytokines, and cell surface receptors. nih.govnih.gov
A key area of development is in oncology. The fine structure of GAGs is often altered in the tumor microenvironment, and these changes are correlated with malignant transformation and disease progression. nih.gov This presents an opportunity to use GAG-based molecules in two main ways:
As Targeting Moieties: GAGs can be used to deliver drugs specifically to cancer cells. For example, chondroitin (B13769445) sulfate (a related GAG) has been used to target CD44 receptors, which are often overexpressed on tumor cells. dovepress.com Similar strategies can be envisioned for heparin derivatives.
As Therapeutic Agents: By designing GAGs that interfere with the signaling pathways essential for tumor growth and metastasis (e.g., by modulating growth factor activity), it is possible to develop novel anti-cancer therapies. nih.govnih.gov
The creation of derivatives like N-acetyl-de-O-sulfated heparin is a step towards fine-tuning biological activity, potentially reducing anticoagulant effects while retaining or enhancing other desired therapeutic properties. nih.gov
Exploration of N-Acetylation/N-Sulfation Ratios in Physiological Contexts (e.g., Salt Sensitivity Mechanistic Studies)
The biosynthesis of heparin involves the modification of a precursor chain of repeating [GlcA-GlcNAc] units. psu.edu A critical step is the conversion of N-acetylglucosamine (GlcNAc) to N-sulfoglucosamine (GlcNS) by NDST enzymes. diva-portal.org This reaction is a prerequisite for most subsequent modifications, including uronic acid epimerization and O-sulfation, thereby playing a pivotal role in defining the ultimate structure. psu.edu
The ratio and distribution of N-acetylated versus N-sulfated glucosamine (B1671600) residues along the polysaccharide chain directly influence protein binding and biological function. nih.gov Densely sulfated domains (NS-domains) are interspersed with N-acetylated regions, creating specific patterns that are recognized by different proteins. glycoforum.gr.jp
Integration of Computational Modeling and In Silico Approaches for Interaction Prediction
Modeling the interaction between a flexible, highly charged polysaccharide like heparin and a protein is a significant computational challenge. oup.comnih.gov However, in silico approaches are becoming increasingly powerful and essential for complementing experimental work.
| Computational Method | Application in Heparin Research |
| Molecular Docking | Predicts the preferred binding orientation of a heparin fragment on a protein's surface, helping to identify potential binding sites. nih.gov |
| Molecular Dynamics (MD) Simulations | Refines docking models by simulating the movement of the molecules over time, accounting for flexibility and the explicit role of solvent. nih.gov This approach can shed light on the plasticity of protein-GAG interactions. |
| Free Energy Calculations (e.g., MM-GBSA) | Estimates the binding affinity between a heparin derivative and a protein, allowing for the ranking of different potential binders. researchgate.net |
These computational tools are used to:
Identify heparin-binding sites on proteins. oup.com
Predict how specific sulfation patterns influence binding affinity and selectivity. rsc.org
Understand the conformational changes that occur in both the heparin molecule and the protein upon binding. researchgate.net
By integrating computational predictions with experimental data from techniques like NMR and SPR, researchers can more efficiently design and screen novel GAG-based biomolecules with desired targeting properties. researchgate.netrsc.org
Q & A
Q. What are the established methods for synthesizing N-acetyl-de-O-sulfated heparin sodium salt, and how do structural modifications impact reproducibility?
- Methodological Answer : Synthesis involves sequential chemical modifications of native heparin. First, selective O-desulfation is achieved by adjusting the sodium salt to pH 12.5 under controlled lyophilization conditions. Subsequent N-acetylation is performed using acetic anhydride in alkaline media . Variability in sulfation patterns (e.g., incomplete O-desulfation) can arise from inconsistent pH control or reaction times, necessitating rigorous NMR (e.g., H/C NMR) or mass spectrometry to verify structural integrity .
Q. Which analytical techniques are critical for characterizing the structural homogeneity of this compound?
- Methodological Answer :
- Size-Exclusion Chromatography (SEC) : Assesses molecular weight distribution, critical for comparing batches.
- Disaccharide Analysis : Enzymatic digestion (heparinases I/II/III) followed by HPLC or capillary electrophoresis quantifies residual sulfation sites .
- 2D-NMR : Resolves acetylated vs. sulfated regions, identifying unintended modifications (e.g., residual O-sulfation) .
Q. How can researchers standardize functional assays to evaluate the anticoagulant activity of this modified heparin?
- Methodological Answer : Use clot-based assays (e.g., Activated Partial Thromboplastin Time, APTT) and chromogenic anti-factor Xa (anti-Xa) assays. Normalize results against USP Heparin Sodium Reference Standard (potency ≥140 USP units/mg) . Note that reduced O-sulfation decreases antithrombin III binding, necessitating higher sample concentrations to achieve comparable activity to native heparin .
Q. What protocols ensure purity assessment and contamination detection in this compound?
- Methodological Answer :
- Ion-Exchange Chromatography : Detects anionic impurities (e.g., residual sulfate ions).
- Karl Fischer Titration : Quantifies water content, critical for hygroscopic heparin derivatives.
- Elemental Analysis : Validates sodium content and sulfur-to-nitrogen ratios to confirm desulfation efficiency .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data (e.g., variable anti-inflammatory vs. anticoagulant effects)?
- Methodological Answer : Discrepancies often stem from structural heterogeneity (e.g., batch-dependent sulfation patterns) or assay conditions (e.g., plasma protein interference). Mitigate by:
- Batch Standardization : Use SEC and disaccharide profiling to ensure consistency.
- Dose-Response Curves : Compare activity across multiple concentrations to identify non-linear effects.
- Proteomic Profiling : Evaluate interactions with non-anticoagulant targets (e.g., chemokines) via surface plasmon resonance (SPR) .
Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) in sulfation-modified heparins?
- Methodological Answer :
- Fractionation : Separate heparin derivatives by molecular weight (e.g., ultrafiltration) to isolate subsets with defined sulfation/acetylation ratios.
- Mutagenesis Models : Use heparan sulfate-deficient cell lines to assess cellular uptake and signaling pathways.
- MD Simulations : Predict binding affinities to targets (e.g., fibroblast growth factors) based on sulfation patterns .
Q. How can depolymerization conditions be tailored to minimize unintended chain cleavage during structural studies?
- Methodological Answer : Enzymatic depolymerization (heparinases) is preferred over chemical methods (nitrous acid) to preserve acetyl groups. Optimize reaction time (≤48 hours) and temperature (25°C) to prevent over-digestion, validated by monitoring reducing-end formation via UV absorbance at 232 nm .
Q. What factors contribute to variability in pharmacokinetic data (e.g., half-life, tissue distribution) across in vivo studies?
- Methodological Answer :
- Charge Density : Reduced sulfation decreases binding to endothelial cells, altering clearance rates.
- Labeling Techniques : Use H/C-labeled derivatives for accurate tracking; avoid fluorescent tags that may alter charge interactions.
- Species-Specific Metabolism : Compare rodent vs. primate models to identify enzymatic degradation differences .
Methodological Notes
- Critical Controls : Include native heparin and fully desulfated heparin as benchmarks in all assays.
- Data Validation : Cross-reference NMR and enzymatic digestion results to resolve structural ambiguities.
- Ethical Compliance : Adhere to USP guidelines for anticoagulant testing to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
